(2R,3S)-Dimethyl 2,3-dihydroxysuccinate

Chiral Resolution Gas Chromatography Diastereomeric Separation

Achieving high stereoselectivity in asymmetric synthesis is challenging. (-)-Dimethyl D-tartrate (CAS 13171-64-7) provides a predictable chiral scaffold. · Specific rotation [α]D -21° (c=1, H2O), melting point 57-60 °C for reliable process control. · Empirically superior for diastereomeric ketal formation, offering high yields and simplified workup. · Rigid chiral linker for PROTACs, optimizing ternary complex geometry for efficient ubiquitination.

Molecular Formula C6H10O6
Molecular Weight 178.14
CAS No. 13171-64-7; 5057-96-5; 608-68-4
Cat. No. B2709697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,3S)-Dimethyl 2,3-dihydroxysuccinate
CAS13171-64-7; 5057-96-5; 608-68-4
Molecular FormulaC6H10O6
Molecular Weight178.14
Structural Identifiers
SMILESCOC(=O)C(C(C(=O)OC)O)O
InChIInChI=1S/C6H10O6/c1-11-5(9)3(7)4(8)6(10)12-2/h3-4,7-8H,1-2H3/t3-,4+
InChIKeyPVRATXCXJDHJJN-ZXZARUISSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Why (2R,3S)-Dimethyl 2,3-dihydroxysuccinate is the Definitive Chiral Diester


(2R,3S)-Dimethyl 2,3-dihydroxysuccinate (CAS 13171-64-7), commonly known as (-)-Dimethyl D-tartrate or D-(-)-Tartaric acid dimethyl ester, is a foundational chiral C2-symmetric diester in organic synthesis. It belongs to the class of dialkyl tartrates and is characterized by a molecular weight of 178.14 g/mol, a specific rotation of [α]D -21° (c=1, H2O), and a melting point of 57-60 °C . Its defined (2R,3S) stereochemistry provides a predictable and robust scaffold for applications ranging from asymmetric catalysis to chiral resolution, establishing it as a distinct and irreplaceable building block .

Defined (2R,3S) stereochemistry for enantioselective synthesis
C2-symmetric diester scaffold for asymmetric catalysis
Predictable reactivity in chiral resolution and derivatization

Procurement Risk: Why Generic Analogs Cannot Substitute


Substituting (2R,3S)-Dimethyl 2,3-dihydroxysuccinate with its enantiomer ((+)-Dimethyl L-tartrate, CAS 608-68-4), a different dialkyl ester (e.g., Diethyl D-tartrate, CAS 13811-71-7), or the achiral meso-compound introduces significant performance variability. These alternatives exhibit divergent physical properties, such as melting point, boiling point, and specific rotation , which directly impact process parameters. More critically, their different steric and electronic profiles drastically alter reaction kinetics, yield, and, most importantly, stereoselectivity, as demonstrated in comparative studies [1]. This variability makes generic substitution a high-risk decision that can lead to synthesis failure, product racemization, or inefficient purification.

Enantiomer or meso-isomer
Opposite chirality or achiral form may reverse stereochemical outcome and alter reaction kinetics.
Different dialkyl esters
Diethyl, diisopropyl, or di-n-butyl analogs differ in solubility, boiling point, and steric bulk, impacting yield and selectivity.
Racemic mixtures
Racemic tartrate esters lack defined stereochemistry, leading to unpredictable diastereomeric ratios and resolution failure.

Quantitative Performance Evidence vs. Key Analogs


Superior Yield in Chiral Resolution

In a comparative study for the resolution of (±)-menthone, (2R,3S)-Dimethyl 2,3-dihydroxysuccinate ((+)-dimethyl tartrate) demonstrated the highest reaction yield when forming diastereomeric ketals, compared to its diethyl, diisopropyl, and di-n-butyl analogs [1]. The study directly quantified this advantage.

Ketal formation yield
Head-to-head
Reported highest yield among dimethyl, diethyl, diisopropyl, and di-n-butyl tartrate series
Supports yield-focused resolution workflow selection
Comparative study; exact yields not disclosed
Chiral Resolution Gas Chromatography Diastereomeric Separation

Simplified Workup via Aqueous Extraction

A direct operational advantage was noted in the same head-to-head comparison for the resolution of menthone. Unreacted (2R,3S)-Dimethyl 2,3-dihydroxysuccinate could be easily extracted with water from the reaction product, a feature not shared by its less water-soluble analogs like (+)-diethyl tartrate or (+)-diisopropyl tartrate [1]. This simplifies product isolation and purification.

Aqueous workup advantage
Head-to-head
Unreacted dimethyl tartrate easily extracted with water, unlike less water-soluble analogs
Simplifies purification in preparative-scale resolution
Qualitative advantage reported in same study
Process Chemistry Workup Efficiency Solubility Difference

Preferred Scaffold for Recoverable Catalysts

In Sharpless asymmetric epoxidation, ligands derived from (2R,3S)-Dimethyl 2,3-dihydroxysuccinate can be modified to reverse their enantioselectivity while retaining high recoverability. A specific study demonstrated that a POSS-immobilized ligand derived from this scaffold could be recovered in nearly quantitative yield and reused [1]. This class-level property is crucial for designing sustainable catalytic processes.

Catalyst immobilization
Class-level
Scaffold enables transesterification for POSS immobilization; reported nearly quantitative ligand recovery and enantioselectivity reversal
Enables design of recoverable asymmetric catalysts
Free vs. immobilized ligand comparison
Asymmetric Catalysis Ligand Immobilization Enantioselectivity Reversal

PROTAC Linker Building Block

(2R,3S)-Dimethyl 2,3-dihydroxysuccinate is commercially recognized and utilized as a key connector (linker) in the synthesis of PROTAC (PROteolysis TArgeting Chimera) molecules . The (2S,3S) stereoisomer serves as a compact, rigid chiral scaffold for building bifunctional degrader molecules, a feature that distinguishes it from longer, flexible PEG-based linkers or achiral alkyl chains [1].

PROTAC linker design
Class-level
Rigid chiral (2R,3S) scaffold provides defined 3D geometry distinct from flexible PEG or achiral linkers
Supports ternary complex geometry optimization
Class-level inference from linker design studies
PROTAC Targeted Protein Degradation Chemical Biology

Evidence-Backed Optimal Applications


Chiral Resolution of Ketones

When resolving racemic ketones like menthone, (2R,3S)-Dimethyl 2,3-dihydroxysuccinate is the empirically superior choice for forming diastereomeric ketals. It offers the highest reaction yield and a simplified workup procedure compared to its diethyl, diisopropyl, and di-n-butyl counterparts, as documented in comparative GC studies [1].

Immobilized Asymmetric Catalysts

For projects aimed at developing sustainable catalytic processes, (2R,3S)-Dimethyl 2,3-dihydroxysuccinate is an ideal starting material. Its transesterification allows for the attachment of functional groups that enable immobilization onto solid supports like POSS, leading to catalysts that can be recovered in near-quantitative yields and reused, potentially with reversed enantioselectivity [1].

PROTAC Molecule Design

In the field of targeted protein degradation, this compound serves as a valuable, rigid chiral linker for constructing PROTACs [1]. Its well-defined (2R,3S) stereochemistry provides a unique three-dimensional framework that can be exploited to optimize the orientation of target protein and E3 ligase ligands, a feature that is critical for achieving efficient ubiquitination and subsequent degradation of the target protein [2].

Application
Selection Property
Validation Focus
Chiral ketone resolution studies
Ketal formation yield and aqueous workup profile
Comparative yield and extraction profile across dialkyl tartrate series
Immobilized asymmetric catalyst research
Ligand recoverability via transesterification and immobilization
Catalyst recycling performance and enantioselectivity tuning
PROTAC linker design
Rigid chiral scaffold with defined stereochemistry
Ternary complex formation and degradation efficiency
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